Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC18226749
Molecular Formula: C11H19FN2O4S
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19FN2O4S |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3 |
| Standard InChI Key | GYIWZZSSXVTXKA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a fused bicyclic system: octahydropyrrolo[3,4-c]pyrrole, which consists of two pyrrolidine rings sharing adjacent nitrogen atoms. Key substituents include:
-
3a-Fluorosulfonyl group: A strong electron-withdrawing moiety that enhances electrophilic reactivity.
-
2-Carboxylate tert-butyl ester: Provides steric protection to the carboxylate group, improving metabolic stability.
The stereochemistry at the 3a position remains unspecified in available literature, though computational modeling suggests a cis-fused ring system as the most stable conformation.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉FN₂O₄S |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F |
| InChI Key | GYIWZZSSXVTXKA-UHFFFAOYSA-N |
The compound’s calculated partition coefficient (LogP) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Structural Elucidation
Retrosynthetic Analysis
Two primary strategies emerge for constructing the pyrrolo[3,4-c]pyrrole core:
-
Cyclocondensation: Diastereoselective [3+2] cycloaddition between nitroalkenes and azomethine ylides.
-
Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the bicyclic system from diene precursors.
The fluorosulfonyl group is typically introduced via electrophilic sulfonation followed by halogen exchange.
Stepwise Synthesis (Hypothetical Pathway)
-
Core Formation:
-
Functionalization:
-
Sulfonation at the 3a position using sulfur trioxide–dioxane complex.
-
Fluorination via reaction with DAST (diethylaminosulfur trifluoride).
-
-
Esterification:
-
tert-Butyl chloroformate couples with the secondary amine under Schotten-Baumann conditions.
-
Reactivity and Functional Group Transformations
Fluorosulfonyl Group Reactivity
The -SO₂F moiety participates in:
-
Nucleophilic Aromatic Substitution: Reacts with amines to form sulfonamides.
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions at elevated temperatures.
Example: Treatment with benzylamine in DMF yields 3a-(N-benzylsulfamoyl) derivatives.
Ester Hydrolysis
The tert-butyl ester cleaves under acidic conditions (HCl/dioxane) to generate the free carboxylic acid, enabling further derivatization:
Challenges and Future Directions
Synthetic Optimization
-
Stereocontrol: Develop asymmetric catalysis for enantioselective core formation.
-
Green Chemistry: Replace AlCl₃ with recyclable ionic liquid catalysts .
Biological Profiling
Priority assays include:
-
CYP450 Inhibition: Assess metabolic stability.
-
hERG Binding: Evaluate cardiotoxicity risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume